molecular formula C17H10Cl3N5 B8288314 4-[[4-Chloro-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

4-[[4-Chloro-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]amino]benzonitrile

Cat. No. B8288314
M. Wt: 390.6 g/mol
InChI Key: SSVDZLLSXWBDQB-UHFFFAOYSA-N
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Patent
US06858609B2

Procedure details

A solution of 2-(bromomethyl)-1,3-dichlorobenzene (about 10% of 0.383 mol) in diethylether (240 ml) was added to magnesium (0.383 mol) in diethylether (240 ml) under argon. Once the reaction started, the remainder of 2-(bromomethyl)-1,3-dichlorobenzene in diethylether was added. The solution was stirred at RT for 2.5 hours and then added via canula to a solution of 2,4,6-trichloro-1,3,5-triazine (0.319 mol) in benzene (480 ml) while keeping the temperature below 15° C. The reaction mixture was stirred for one hour in an ice bath, then for 2 hours at RT. A solution of 4-amino-benzonitrile (0.351 mol) in N,N-diisopropylethylamine (61.0 ml) and 1,4-dioxane (500 ml) was added and the reaction mixture was stirred at RT for 40 hours. The solvent was evaporated. Water and ethylacetate were added. The solution was stirred, then the solid was filtered off, washed with ethylacetate and water, yielding 129.9 g of 4-[[4-chloro-6-[(2,6-dichlorophenyl)methyl]-1,3,5-triazin-2-yl]-amino]benzonitrile (intermediate 27; mp. 243-244° C.).
Quantity
0.383 mol
Type
reactant
Reaction Step One
Quantity
0.383 mol
Type
reactant
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
240 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.319 mol
Type
reactant
Reaction Step Three
Quantity
480 mL
Type
solvent
Reaction Step Three
Quantity
0.351 mol
Type
reactant
Reaction Step Four
Quantity
61 mL
Type
solvent
Reaction Step Four
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=1[Cl:10].[Mg].Cl[C:13]1[N:18]=[C:17](Cl)[N:16]=[C:15]([Cl:20])[N:14]=1.[NH2:21][C:22]1[CH:29]=[CH:28][C:25]([C:26]#[N:27])=[CH:24][CH:23]=1>C(OCC)C.C1C=CC=CC=1.C(N(CC)C(C)C)(C)C.O1CCOCC1>[Cl:20][C:15]1[N:14]=[C:13]([CH2:2][C:3]2[C:8]([Cl:9])=[CH:7][CH:6]=[CH:5][C:4]=2[Cl:10])[N:18]=[C:17]([NH:21][C:22]2[CH:29]=[CH:28][C:25]([C:26]#[N:27])=[CH:24][CH:23]=2)[N:16]=1

Inputs

Step One
Name
Quantity
0.383 mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1Cl)Cl
Name
Quantity
0.383 mol
Type
reactant
Smiles
[Mg]
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)OCC
Name
Quantity
240 mL
Type
solvent
Smiles
C(C)OCC
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCC1=C(C=CC=C1Cl)Cl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
0.319 mol
Type
reactant
Smiles
ClC1=NC(=NC(=N1)Cl)Cl
Name
Quantity
480 mL
Type
solvent
Smiles
C1=CC=CC=C1
Step Four
Name
Quantity
0.351 mol
Type
reactant
Smiles
NC1=CC=C(C#N)C=C1
Name
Quantity
61 mL
Type
solvent
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred at RT for 2.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 15° C
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred for one hour in an ice bath
Duration
1 h
WAIT
Type
WAIT
Details
for 2 hours at RT
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction mixture was stirred at RT for 40 hours
Duration
40 h
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated
ADDITION
Type
ADDITION
Details
Water and ethylacetate were added
STIRRING
Type
STIRRING
Details
The solution was stirred
FILTRATION
Type
FILTRATION
Details
the solid was filtered off
WASH
Type
WASH
Details
washed with ethylacetate and water

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
ClC1=NC(=NC(=N1)CC1=C(C=CC=C1Cl)Cl)NC1=CC=C(C#N)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 129.9 g
YIELD: CALCULATEDPERCENTYIELD 104.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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